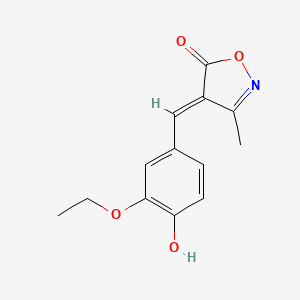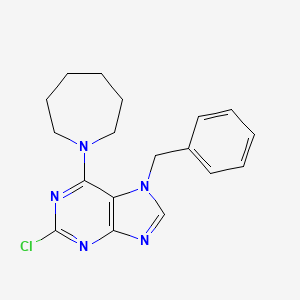![molecular formula C20H21Cl2N2O+ B11621958 1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11621958.png)
1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium est un composé organique complexe de formule moléculaire C20H21Cl2N2O Ce composé présente une structure unique qui comprend un système cyclique hexahydroimidazoazepine substitué par des groupes chlorophényle et un groupe hydroxyle.
Méthodes De Préparation
La synthèse de 1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle Imidazoazepine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le cycle hexahydroimidazoazepine.
Substitution par des groupes chlorophényle :
Hydroxylation : Le groupe hydroxyle est introduit par des réactions d’oxydation à l’aide d’agents oxydants appropriés.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes afin de garantir un rendement élevé et une pureté du produit final. Les conditions réactionnelles telles que la température, la pression et l’utilisation de catalyseurs sont soigneusement contrôlées afin d’obtenir le résultat souhaité.
Analyse Des Réactions Chimiques
1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou modifier les groupes chlorophényle.
Substitution : Les groupes chlorophényle peuvent subir des réactions de substitution nucléophile pour introduire différents substituants.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Applications De Recherche Scientifique
1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
Le mécanisme d’action de 1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées font l’objet de recherches en cours.
Comparaison Avec Des Composés Similaires
1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium peut être comparé à d’autres composés similaires, tels que :
- 1,2-bis(4-chlorophényl)-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-1-ium bromure
- 1-(4-chlorophényl)-2-(4-éthylphényl)-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-1-ium bromure
Ces composés présentent des similitudes structurales mais diffèrent par leurs substituants et leurs propriétés chimiques spécifiques, ce qui peut influencer leur réactivité et leurs applications. Le caractère unique de 1,3-bis(4-chlorophényl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azépin-1-ium réside dans son motif de substitution spécifique et la présence du groupe hydroxyle, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H21Cl2N2O+ |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
1,3-bis(4-chlorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C20H21Cl2N2O/c21-16-7-5-15(6-8-16)20(25)14-23(18-11-9-17(22)10-12-18)19-4-2-1-3-13-24(19)20/h5-12,25H,1-4,13-14H2/q+1 |
Clé InChI |
BBWZNGGTTBGHBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=[N+](CC1)C(CN2C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)
![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11621888.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)


![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)
![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11621965.png)
